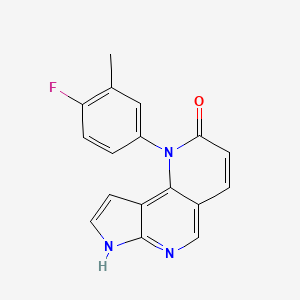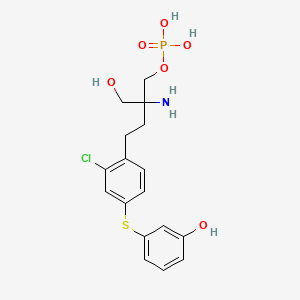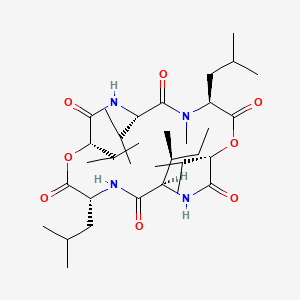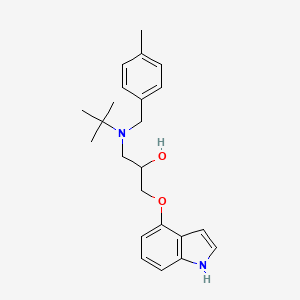
STK16-IN-1
Vue d'ensemble
Description
STK16-IN-1 is a STK16 kinase inhibitor with an IC50 of 295 nM . It is a cell-permeable pyrrolonaphthyridinone compound that acts as an ATP-competitive inhibitor against NAK (Numb Associated Kinase) family serine/threonine kinase STK16 .
Synthesis Analysis
The synthesis of this compound was achieved through screening of a focused library of kinase inhibitors .Molecular Structure Analysis
The molecular weight of this compound is 293.30 and its formula is C17H12FN3O . The structure of this compound was analyzed using NMR data obtained from a Bruker 400 MHz .Chemical Reactions Analysis
This compound exhibits potent inhibitory activity against STK16 kinase with excellent selectivity across the kinome as assessed using the KinomeScan profiling assay .Physical And Chemical Properties Analysis
This compound is a solid, white to off-white compound . It is soluble in DMSO .Applications De Recherche Scientifique
Inhibition de la Kinase
STK16-IN-1 est un inhibiteur compétitif de l'ATP hautement sélectif qui présente une activité inhibitrice puissante contre la kinase STK16 {svg_1}. Il a été utilisé pour élucider les voies par lesquelles STK16 fonctionne dans divers processus cellulaires {svg_2}.
Recherche sur le Cancer
This compound a été impliqué dans la recherche sur le cancer. Par exemple, il a été démontré qu'il induit l'expression de VEGFA, favorisant la croissance du fibrosarcome {svg_3}. De plus, la perte de STK16 a inhibé la croissance tumorale du cancer du poumon en supprimant la signalisation AKT {svg_4}.
Régulation du Cycle Cellulaire
This compound s'est avéré affecter la régulation du cycle cellulaire. Le traitement par this compound entraîne une réduction du nombre de cellules et une accumulation de cellules binucléées {svg_5} {svg_6}. Cela peut être reproduit par l'extinction de l'ARN interférent de STK16 {svg_7}.
Potentialisation Chimiothérapeutique
La co-administration de this compound avec des chimiothérapeutiques tels que le cisplatine, la doxorubicine, la colchicine et le paclitaxel entraîne une légère potentialisation des effets antiprolifératifs des chimiothérapeutiques {svg_8}.
Détection des Anticorps
Les anticorps qui détectent STK16 peuvent être utilisés dans plusieurs applications scientifiques, y compris le Western Blot, l'immunohistochimie, l'ELISA, les tests fonctionnels et l'immunocytochimie {svg_9}. Ces anticorps ciblent STK16 dans des échantillons humains et murins {svg_10}.
Sécrétion et Tri des Protéines
En tant que protéine associée à la membrane qui est principalement localisée dans le Golgi, STK16 s'est avérée participer à la sécrétion et au tri des protéines du TGN {svg_11}.
Ce ne sont là que quelques-unes des nombreuses applications potentielles de this compound dans la recherche scientifique. En tant que kinase relativement peu explorée, davantage d'études sont encouragées pour démêler ses mécanismes de régulation et ses fonctions cellulaires {svg_12}.
Mécanisme D'action
Target of Action
The primary target of Stk16-IN-1 is the serine/threonine kinase 16 (STK16), also known as PKL12 . STK16 is a member of the kinase family of enzymes, which play pivotal roles in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction . Dysregulation of kinase activity is often implicated in various pathologies, including cancer, inflammation, and metabolic disorders .
Mode of Action
this compound is a small molecule designed to specifically inhibit the activity of the STK16 enzyme . It works by binding to the active site of the kinase, preventing it from phosphorylating its target substrates . By blocking the kinase activity of STK16, this compound can effectively halt abnormal signaling pathways that contribute to disease progression .
Biochemical Pathways
this compound affects several biochemical pathways. It has been shown to participate in the TGF-β signaling pathway, Trans-Golgi Network protein secretion and sorting, as well as cell cycle and Golgi assembly regulation . In the context of cancer, this compound has been found to phosphorylate c-MYC at serine 452, a pivotal event hindering the ubiquitin-proteasome pathway degradation of c-MYC .
Pharmacokinetics
The development of stk16 inhibitors typically involves high-throughput screening of compound libraries to identify molecules that can bind to stk16 with high affinity . Once potential inhibitors are identified, they undergo further optimization to enhance their specificity, potency, and pharmacokinetic properties .
Result of Action
this compound has been shown to have significant effects at the molecular and cellular levels. It reduces cell number and causes an accumulation of binucleated cells . It also increases populations of G2/M cells . In the context of colorectal cancer, this compound has been found to significantly curtail proliferation and c-MYC expression .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNRDXHKVSKUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134342 | |
| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1223001-53-3 | |
| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)
![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)


![4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-Nitrophenyl)ethyl]carbamoyl}-1h-Indol-1-Yl)methyl]biphenyl-2-Carboxylic Acid](/img/structure/B610964.png)


![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)
![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)